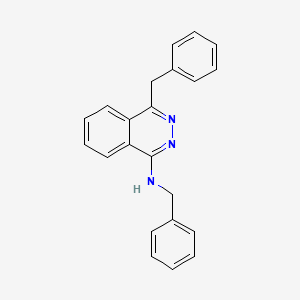![molecular formula C19H19FN4O2 B2473756 2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326860-32-5](/img/structure/B2473756.png)
2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Synthesis and Biological Evaluation Various derivatives of the compound, including pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their biological activities. For instance, El-Borai et al. (2012) reported the synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation and their antitumor and antimicrobial activities. They found that some derivatives showed significant activity against liver cancer cell lines and exhibited antibacterial and antifungal properties (El-Borai et al., 2012).
Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one and evaluated their inhibition against the growth of A549 and H322 lung cancer cells, showing dose-dependent inhibitory effects (Zheng et al., 2011).
Design and Synthesis for Specific Biological Activities Researchers have designed and synthesized novel derivatives targeting specific biological activities. Desai et al. (2016) adopted a rational approach for the synthesis of novel fluorinated pyrazole compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, for antimicrobial activity and cytotoxicity against various pathogens and cancer cell lines (Desai et al., 2016).
Similarly, Alam et al. (2016) designed and synthesized pyrazole derivatives, including pyrazolo[1,5-a]pyrazin-4(5H)-one compounds, and evaluated their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, finding promising results (Alam et al., 2016).
Chemical Synthesis and Structural Analysis
Synthesis Techniques and Structural Characterization Researchers have explored various synthesis techniques and performed structural analyses of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For instance, Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template to synthesize compounds with potential COX-2 inhibitory activity. They confirmed the structures of the synthesized compounds through X-ray crystallography and evaluated their inhibitory activity against COX-1 and COX-2 enzymes (Patel et al., 2004).
Exploration of Fluorinated Derivatives for Specific Activities The exploration of fluorinated derivatives, including compounds with the 4-fluorophenyl moiety, has been a focus of research due to their potential biological activities. Loh et al. (2013) synthesized pyrazole compounds with fluorinated moieties and characterized their structures using X-ray single crystal structure determination, highlighting the influence of fluorination on molecular conformation and potential biological activities (Loh et al., 2013).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-15-5-3-14(4-6-15)16-13-17-19(26)23(11-12-24(17)21-16)10-7-18(25)22-8-1-2-9-22/h3-6,11-13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNROPQKNNMOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

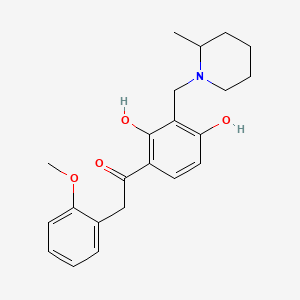
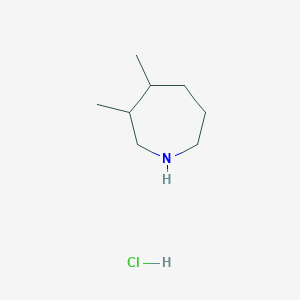
![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)
![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

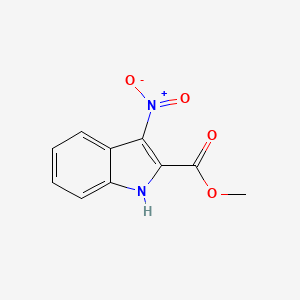
![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)
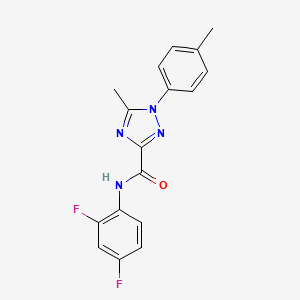
![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)
